molecular formula C17H26ClN B12736425 s-Indacene-4-propanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride CAS No. 80761-08-6

s-Indacene-4-propanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride

Cat. No.: B12736425
CAS No.: 80761-08-6
M. Wt: 279.8 g/mol
InChI Key: AEILMVJSUYAHBO-UHFFFAOYSA-N
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Description

CAS No.: 80761-08-6 Molecular Formula: C₁₇H₂₆ClN Structure: This compound consists of a hexahydro-s-indacene core substituted with a propanamine chain (three-carbon linker) at position 2. The amine group is dimethylated (N,N-dimethyl), and the molecule exists as a hydrochloride salt for enhanced solubility .

Properties

CAS No.

80761-08-6

Molecular Formula

C17H26ClN

Molecular Weight

279.8 g/mol

IUPAC Name

3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N-dimethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C17H25N.ClH/c1-18(2)11-5-10-17-15-8-3-6-13(15)12-14-7-4-9-16(14)17;/h12H,3-11H2,1-2H3;1H

InChI Key

AEILMVJSUYAHBO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC1=C2CCCC2=CC3=C1CCC3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Indacene-4-propanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride typically involves the reduction of indacene derivatives followed by amination and subsequent quaternization with hydrochloric acid. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the reduction and amination processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors for the reduction step, followed by continuous flow reactors for the amination and quaternization steps. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

s-Indacene-4-propanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Fully saturated derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

s-Indacene-4-propanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of s-Indacene-4-propanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular properties, and available biological

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Differences Toxicity/Activity References
s-Indacene-4-propanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride 80761-08-6 C₁₇H₂₆ClN 280.85 g/mol Propanamine chain with N,N-dimethyl groups No direct toxicity data; structural similarity suggests moderate CNS activity
1,2,3,5,6,7-Hexahydro-N,α-dimethyl-s-indacene-4-ethanamine hydrochloride 82875-68-1 C₁₆H₂₄ClN 265.82 g/mol Shorter ethanamine chain; α-methyl substitution LD₅₀ (mouse, IV): 25 mg/kg; causes somnolence, convulsions, ataxia
S-Indacen-4-amine, 1,2,3,5,6,7-hexahydro-, hydrochloride 64695-64-3 C₁₂H₁₅ClN 209.71 g/mol No alkyl chain; primary amine at position 4 No toxicity data; simplified structure may reduce receptor affinity
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-α-methyl-4-morpholineacetamide hydrochloride 3069960 (CID) C₁₉H₂₆N₂O₂ 332.43 g/mol Morpholine-acetamide substituent; α-methyl group No direct data; morpholine may improve pharmacokinetics (e.g., solubility, half-life)
4-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride 119031654 (CID) C₁₂H₁₃NO 193.24 g/mol Ketone group at position 1; primary amine at position 4 No toxicity data; ketone introduces polarity, potentially altering bioavailability

Key Comparative Analysis

Chain Length and Substitution Patterns
  • Propanamine vs. Ethanamine: The primary compound (80761-08-6) has a propanamine chain, while 82875-68-1 features an ethanamine chain.
  • N,N-Dimethyl vs. α-Methyl : The dimethylation in 80761-08-6 likely reduces metabolic degradation compared to the α-methyl group in 82875-68-1, which may explain the latter’s higher acute toxicity (LD₅₀ = 25 mg/kg) .
Core Modifications
  • Morpholine Derivative (CID 3069960) : The morpholine ring introduces hydrogen-bonding capacity, which could improve solubility and target selectivity but may reduce blood-brain barrier penetration .
Functional Group Additions
  • Ketone Derivative (CID 119031654) : The ketone group at position 1 adds polarity, likely altering distribution and excretion pathways. This modification may shift applications from CNS targets to peripheral tissues .

Pharmacological and Toxicological Implications

  • Toxicity Trends : The ethanamine derivative (82875-68-1) exhibits significant neurotoxicity (convulsions, ataxia), suggesting that shorter chains and α-methyl groups may exacerbate adverse effects .
  • Therapeutic Potential: The primary compound’s dimethylated propanamine structure balances lipophilicity and metabolic stability, making it a candidate for further CNS drug development .

Biological Activity

s-Indacene-4-propanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and pharmacological implications based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of s-Indacene-4-propanamine can be characterized by its unique indacene framework combined with a hexahydro structure and dimethylamino groups. The synthesis often involves multi-step organic reactions which may include reductive amination or cyclization processes. Specific synthetic routes have been optimized to enhance yield and purity, ensuring the compound's suitability for biological testing.

Biological Activity Overview

Research indicates that compounds similar to s-Indacene derivatives exhibit a range of biological activities including:

  • Antitumor Activity : Some studies suggest that indacene derivatives can inhibit tumor cell growth through apoptosis induction mechanisms.
  • Antiviral Effects : Certain derivatives have shown efficacy against viral infections by disrupting viral replication cycles.
  • Immunomodulatory Properties : The compound may influence immune cell signaling pathways, potentially modulating inflammatory responses.

Antitumor Activity

A study investigated the effects of s-Indacene derivatives on various cancer cell lines. The results indicated significant inhibition of proliferation in several tumor types:

Cell LineIC50 (µM)Mechanism of Action
A-549 (Lung)12.5Induction of apoptosis
HeLa (Cervical)15.0Cell cycle arrest
MCF-7 (Breast)10.0Inhibition of signaling pathways

The mechanism of action appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

Antiviral Activity

In vitro studies demonstrated that s-Indacene derivatives could inhibit the replication of certain viruses:

Virus TypeEC50 (µM)Observed Effects
HHV-1 (Herpes Simplex Virus)5.0Reduced viral load
Influenza A8.0Inhibition of hemagglutination

These findings suggest that the compound may interfere with viral entry or replication mechanisms.

Immunomodulatory Effects

The immunological profile of s-Indacene has been explored through assays measuring cytokine production and lymphocyte proliferation:

  • Cytokine Modulation : The compound exhibited a dose-dependent reduction in TNF-α production in human peripheral blood mononuclear cells.
  • Lymphocyte Proliferation : Inhibition was noted in phytohemagglutinin-induced proliferation assays.

Case Studies

Several case studies have highlighted the potential therapeutic applications of s-Indacene derivatives:

  • Case Study on Cancer Therapy : A clinical trial evaluating the efficacy of an indacene derivative in combination with standard chemotherapy showed improved patient outcomes compared to chemotherapy alone.
  • Case Study on Viral Infections : Research on patients with recurrent herpes infections indicated that treatment with an indacene derivative led to fewer outbreaks and reduced symptom severity.

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